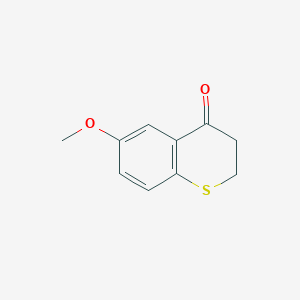

6-Methoxythiochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKXOURMMKHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243629 | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-11-0 | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxythiochroman 4 One and Its Analogues

Direct Synthesis Strategies for 6-Methoxythiochroman-4-one

The direct synthesis of this compound often involves the construction of the core thiochromanone structure through cyclization reactions. These methods are pivotal in creating the bicyclic system that defines this class of compounds.

Cyclization Reactions in the Formation of the Thiochromanone Core

The formation of the thiochromanone core is a fundamental step in the synthesis of this compound. Cyclization reactions are a powerful tool for constructing these cyclic compounds, offering high stereochemical control and the ability to generate molecular complexity. mdpi.com Various methods have been developed to achieve this, often starting from sulfur-containing precursors. nih.gov These strategies can involve intramolecular reactions where a single molecule folds to form the ring system.

One common approach involves the cyclization of β-arylthiopropanoic acids. For instance, the microwave-assisted cyclization of these acids has been shown to produce thiochroman-4-ones in quantitative yields. ijrar.org This method highlights the efficiency of modern synthetic techniques in promoting these key transformations. The thiochromanone ring system is a versatile scaffold that has been utilized in the synthesis of a variety of heterocyclic compounds. ijrar.org

Specific Pathways from Methyl 3-((4-methoxyphenyl)thio)propanoate

A specific precursor for the synthesis of this compound is Methyl 3-((4-methoxyphenyl)thio)propanoate. This compound can be cyclized to form the desired product. One documented method involves treating Methyl 3-((4-methoxyphenyl)thio)propanoate in methanol (B129727) to yield this compound. This pathway provides a direct route to the target molecule from a readily accessible starting material.

Regioselective and Stereoselective Synthetic Approaches to Thiochromanones

Achieving regioselectivity and stereoselectivity is paramount in modern organic synthesis, as the specific arrangement of atoms in a molecule dictates its biological activity. For thiochromanones, several methods have been developed to control the formation of specific isomers.

Acid-Catalyzed Cyclodehydration Routes

Acid-catalyzed cyclodehydration is a prominent method for synthesizing thiochroman-4-ones. This approach typically involves the cyclization of 3-(arylthio)propanoic acids. researchgate.net The use of a strong acid, such as methanesulfonic acid, can efficiently promote the cyclization of 3-arylthiobutanoic acids. researchgate.net This method offers a direct route to the thiochromanone core.

| Catalyst | Reactant | Product | Yield | Reference |

| Methanesulfonic acid | 3-Arylthiobutanoic acids | Thiochroman-4-ones | Efficient | researchgate.net |

Friedel–Crafts Acylation Methodologies

Intramolecular Friedel–Crafts acylation is a powerful and widely used reaction for the synthesis of cyclic ketones, including thiochroman-4-ones. researchgate.netmasterorganicchemistry.com This reaction involves the acylation of an aromatic ring by an acyl group tethered to the same molecule, typically catalyzed by a Lewis acid. masterorganicchemistry.comdigitellinc.com The reaction of 3-phenylthiopropionic acid, for example, can yield thiochroman-4-one (B147511) in good yields. researchgate.net

Various Lewis acids, such as Bi(NTf2)3 and M(OTf)3 (where M can be Bi, Ga, In, and rare-earth metals), have been shown to be effective catalysts for this transformation, often in catalytic amounts. ijrar.orgresearchgate.net This method is advantageous as it can proceed under relatively mild conditions and offers a high degree of control over the cyclization process. masterorganicchemistry.com The intramolecular nature of the reaction often leads to high efficiency as the reacting groups are held in close proximity. masterorganicchemistry.com

| Catalyst | Reactant | Product | Yield | Reference |

| Bi(NTf2)3, M(OTf)3 | 3-Phenylthiopropionic acid | Thiochroman-4-one | Good | researchgate.net |

| AlCl3 | Acyl chloride | Cyclic ketone | - | masterorganicchemistry.com |

Direct Coupling of Thiophenols and Acrylic Acids

A direct approach to thiochromanones involves the reaction of thiophenols with acrylic acids. researchgate.net The use of a superacid like trifluoromethanesulfonic acid (CF3SO3H) can facilitate this reaction. researchgate.net This method allows for a one-pot synthesis, which is highly desirable in terms of efficiency and atom economy. For instance, the reaction of benzenethiols with 2- or 3-(trifluoromethyl)acrylic acid in the presence of a superacid, assisted by microwave irradiation, leads to the formation of fluorinated thiochroman-4-ones through a tandem alkylation-cyclic acylation process. researchgate.net

1,4-Addition Reactions Utilizing Organometallic Reagents to Thiochromones

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl systems is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.govcdnsciencepub.com In the context of thiochromones, this reaction provides a direct and efficient route to 2-substituted thiochroman-4-ones. While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyls, the use of copper(I) salt catalysts effectively redirects the reaction to yield the desired 1,4-adducts exclusively. nih.gov

Research has demonstrated that a unified approach using copper-catalyzed Grignard reagents is effective for the synthesis of both 2-alkylthiochroman-4-ones and 2-arylthiochroman-4-ones (thioflavanones). cdnsciencepub.comlookchem.com The optimization of reaction conditions has been a key focus. It was found that the combination of a copper source, such as copper(I) cyanide (CuCN), with an additive like trimethylsilyl (B98337) chloride (TMSCl) significantly enhances the reaction yield. nih.govgoogle.com TMSCl is thought to act as a Lewis acid activator, accelerating the 1,4-conjugate addition. google.com

The optimal conditions identified in one study involved using a catalytic amount of CuCN·2LiCl (0.1-0.2 equivalents) and TMSCl. nih.gov This system proved effective for a broad range of Grignard reagents, including simple alkyl, sterically hindered alkyl, and cyclic alkyl reagents, affording the corresponding 2-substituted thiochroman-4-ones in good to excellent yields. nih.govcdnsciencepub.com This method's reliance on readily available Grignard reagents makes it a valuable tool for creating diverse libraries of thiochroman-4-one derivatives for further applications. lookchem.com

Table 1: Copper-Catalyzed 1,4-Conjugate Addition of Various Grignard Reagents to Thiochromone nih.gov Reaction conditions: Thiochromone, Grignard reagent, CuCN·2LiCl, TMSCl in THF.

| Grignard Reagent | Product (2-Substituted Thiochroman-4-one) | Yield (%) |

|---|---|---|

| Methylmagnesium chloride | 2-Methylthiochroman-4-one | 88 |

| Ethylmagnesium chloride | 2-Ethylthiochroman-4-one | 75 |

| n-Butylmagnesium chloride | 2-n-Butylthiochroman-4-one | 85 |

| iso-Propylmagnesium chloride | 2-iso-Propylthiochroman-4-one | 69 |

| tert-Butylmagnesium chloride | 2-tert-Butylthiochroman-4-one | 64 |

| Cyclohexylmagnesium chloride | 2-Cyclohexylthiochroman-4-one | 82 |

| Phenylmagnesium chloride | 2-Phenylthiochroman-4-one (Thioflavanone) | 90 |

Asymmetric Michael Addition Strategies for Chiral Analogues

The development of methods for the asymmetric synthesis of chiral thiochromanones is of high importance, as chirality is a key determinant of biological activity in many pharmaceutical agents. biorxiv.org The asymmetric Michael addition is a powerful strategy for creating chiral intermediates. While organocatalytic sulfa-Michael reactions have been explored, metal-catalyzed asymmetric reactions present an alternative, though they can be challenged by the potential for sulfur to poison the metal catalyst. biorxiv.org

A notable strategy for accessing complex chiral thiochromanone derivatives involves a palladium-catalyzed asymmetric allenylic alkylation. biorxiv.org This method facilitates the synthesis of thiochromanones that possess multiple stereogenic centers, including a quaternary carbon and an axially chiral allene (B1206475) unit. The process combines a base-promoted retro-sulfa-Michael addition with the palladium-catalyzed alkylation. biorxiv.org

In a specific application, thiochromanone was used as a substrate with allenylic carbonates in the presence of a palladium catalyst and a chiral ligand. biorxiv.org Optimization of the reaction parameters, including the solvent, base, and temperature, was crucial for achieving high stereoselectivity. The use of tetrahydrofuran (B95107) (THF) as the solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, along with a specific chiral phosphine (B1218219) ligand at low temperatures, resulted in the desired products with excellent diastereoselectivity (up to 49:1 dr) and enantioselectivity (>99% ee). biorxiv.org This streamlined synthesis provides access to structurally complex and highly enantiopure thiochromanone frameworks.

Utilization of 6-Methoxythiochroman-3-one as a Precursor in Advanced Syntheses

Thiochroman-3-ones, isomeric to the more commonly studied 4-one derivatives, are valuable precursors for advanced chemical syntheses, particularly for introducing functionality at the C3 position. A key application of this scaffold is in the synthesis of chiral amines, which are prevalent in many pharmaceutically active molecules.

An exemplary advanced synthesis utilizing this type of precursor is the preparation of chiral chroman-3-ylamines, which are key intermediates for certain peripherally-selective inhibitors of dopamine-β-hydroxylase used in treating cardiovascular disorders. google.com In a process developed for a related analogue, 6,8-difluorochroman-3-one is converted into the corresponding chiral amine, (R)-6,8-difluorochroman-3-ylamine. google.com

The critical step in this synthesis is an enantioselective enzymatic transamination of the ketone. This biocatalytic approach allows for the direct conversion of the C3-keto group to a chiral amine with very high enantiomeric excess (ee). The process uses an engineered transaminase enzyme and an amine donor, such as isopropylamine. The stereochemistry at this C3 position is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient. This use of a thiochroman-3-one (B105380) derivative as a substrate for a highly selective enzymatic transformation highlights its utility as a precursor in the synthesis of complex, high-value chiral molecules. google.com

Chemical Transformations and Reactivity of 6 Methoxythiochroman 4 One

Electrophilic and Nucleophilic Reactions at the Thiochromanone Nucleus

The thiochromanone core of 6-Methoxythiochroman-4-one is susceptible to both electrophilic and nucleophilic attacks, primarily centered around the carbonyl group and the adjacent aromatic ring.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction, a modification of the aldol (B89426) condensation, typically results in the formation of an α,β-unsaturated ketone. wikipedia.org In the context of this compound, the carbonyl group at the 4-position serves as the electrophilic site for the nucleophilic attack by a carbanion generated from an active methylene (B1212753) compound.

The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen compound without inducing self-condensation of the ketone. wikipedia.org Common active methylene compounds used in this reaction include malononitrile, ethyl cyanoacetate, and malonic acid. wikipedia.orgsciensage.info The use of different catalysts and reaction conditions, such as microwave irradiation or solvent-free conditions, has been explored to optimize the synthesis of Knoevenagel condensation products. sigmaaldrich.com

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Enone |

| Various Aldehydes | Malononitrile | Boric Acid | 2-Alkylidene/arylidene derivatives |

| Furfural | Acetylacetone | Sodium Alginate | 3-(furan 2-ylmethylene) pentane-2,4-dione |

This table presents examples of Knoevenagel condensation reactions with various substrates and catalysts. wikipedia.orgsciensage.infomdpi.com

The Michael reaction, or Michael 1,4-addition, involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org This reaction is a cornerstone for the formation of carbon-carbon bonds in a mild and atom-economical manner. wikipedia.org While this compound itself is not a Michael acceptor, it can be a precursor to one through reactions like the Knoevenagel condensation, which introduces an α,β-unsaturated system.

The nucleophiles in Michael additions, known as Michael donors, are typically stabilized carbanions, such as enolates derived from dicarbonyl compounds. chemistrysteps.com The reaction proceeds via nucleophilic attack at the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. libretexts.org The choice of nucleophile and reaction conditions can influence the stereoselectivity of the addition. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid or a strong protic acid, to generate a potent electrophile capable of attacking the aromatic ring. minia.edu.eg The stability of the intermediate carbocation (the sigma complex) plays a crucial role in determining the reaction rate and the position of substitution. minia.edu.eg The methoxy (B1213986) group can stabilize the ortho and para transition states through resonance, making these positions more favorable for attack. lkouniv.ac.in

Michael Addition Reactions

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation of the thioether in this compound to a sulfoxide can be achieved using various oxidizing agents. The resulting this compound 1-oxide possesses a chiral center at the sulfur atom. The reactivity of such sulfoxides is of interest in various chemical transformations. For instance, hetero-Diels-Alder reactions involving related phosphinin-4-one 1-oxides have been studied, showcasing their potential as dienophiles in cycloaddition reactions. uzh.chmdpi.com The presence of the sulfoxide group can influence the stereochemical outcome of such reactions. uzh.ch

Further oxidation of the sulfoxide, or direct oxidation of the thioether under stronger conditions, yields the corresponding sulfone, 6-Methoxy-1,1-dioxothiochroman-4-one. The electron-withdrawing nature of the sulfone group significantly deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the α-protons adjacent to the carbonyl group. The synthesis of related heterocyclic N-oxides has been reported, highlighting the interest in such oxidized heterocyclic systems for developing new materials and compounds. researchgate.net

Synthesis and Reactivity of this compound 1-Oxide (Sulfoxide)

Photochemical Rearrangements of Thiochromanone Sulfoxides

The photochemical behavior of thiochroman-4-one (B147511) 1-oxides, including the 6-methoxy derivative, is characterized by a variety of complex rearrangements. Current time information in Bangalore, IN.acs.org Unlike the corresponding sulfones, which are generally photochemically inert in benzene (B151609), these sulfoxides undergo several distinct reaction pathways upon irradiation. Current time information in Bangalore, IN. At least three primary routes have been identified: photochemical deoxygenation, β-hydrogen abstraction, and rearrangement to cyclic sulfenates. Current time information in Bangalore, IN.acs.org The specific pathway followed is influenced by structural variations within the molecule. Current time information in Bangalore, IN. The carbonyl group plays a crucial role, possibly acting as an intramolecular sensitizer (B1316253) for the photochemical reactions of the sulfoxide group. Current time information in Bangalore, IN.

Mechanisms of Photochemical Deoxygenation

Photochemical deoxygenation is a recognized, though often competing, reaction pathway for thiochromanone sulfoxides. Current time information in Bangalore, IN.acs.org This process results in the formation of the corresponding sulfide (B99878), this compound. Evidence suggests that this pathway becomes significant when other photochemical routes, such as β-hydrogen abstraction or α-cleavage processes, are structurally impossible or energetically unfavorable. Current time information in Bangalore, IN. For instance, in the photolysis of 2,2,3,3-tetramethylthiochroman-4-one 1-oxide, where β-hydrogen abstraction is blocked, the primary product isolated is the deoxygenated sulfide. Current time information in Bangalore, IN.

The mechanism for photochemical deoxygenation of sulfoxides can be complex. In some systems, it is proposed to proceed via a radical chain mechanism initiated by a photocatalyst. eurekaselect.com This can involve a polar/radical crossover process between a phosphine (B1218219) radical cation and the sulfoxide. eurekaselect.com Another proposed mechanism for aryl sulfoxides involves the formation of atomic oxygen [O(3P)] in solution following the photodeoxygenation of the sulfoxide. benthamscience.comnih.gov It is believed that the triplet excited state of the sulfoxide is responsible for the deoxygenation reaction. Current time information in Bangalore, IN.

Intramolecular Rearrangements and Cyclization Pathways (e.g., Beta-Hydrogen Abstraction, Cyclic Sulfenate Formation)

Intramolecular rearrangements are highly favorable photochemical processes for thiochromanone sulfoxides. Current time information in Bangalore, IN.acs.org These pathways are often initiated by the abstraction of a β-hydrogen atom by the excited sulfoxide chromophore. Current time information in Bangalore, IN.

Beta-Hydrogen Abstraction: This process is formally analogous to the α-cleavage seen in cyclic ketones. The initial abstraction of a β-hydrogen from either the C-2 or C-3 position, followed by electronic reorganization, can lead to the formation of isomeric sulfenic acids. Current time information in Bangalore, IN. These unstable intermediates can then undergo homolytic cleavage of the S-O bond to form thiyl radicals, which can lead to a variety of products. Current time information in Bangalore, IN.

Cyclic Sulfenate Formation: An alternative and significant pathway involves rearrangement to form a cyclic sulfenate intermediate. Current time information in Bangalore, IN.acs.org This intermediate can then undergo further reaction through homolysis of the S-O bond. Current time information in Bangalore, IN.acs.org While direct isolation of these sulfenate intermediates has been challenging due to their lability, their existence is supported by the observed products. Current time information in Bangalore, IN. For example, the irradiation of 3,3-dimethylthiochroman-4-one (B13933010) 1-oxide was proposed to proceed through a cyclic sulfenate precursor. Current time information in Bangalore, IN.

These rearrangement and cyclization pathways are summarized in the table below, showing the types of products formed from different substituted thiochromanone sulfoxides.

| Starting Sulfoxide | Photolysis Product(s) | Proposed Pathway(s) |

| 8-Methylthiochroman-4-one 1-oxide | 3-(o-Tolylthio)propionic acid | Rearrangement via cyclic sulfenate |

| 2,2-Dimethylthiochroman-4-one 1-oxide | 2-Isopropylidene-3-thiaindanone | β-Hydrogen abstraction |

| 2,2,3,3-Tetramethylthiochroman-4-one 1-oxide | 2,2,3,3-Tetramethylthiochroman-4-one | Deoxygenation |

This table is a representation of findings from photochemical studies on various thiochromanone sulfoxides. Current time information in Bangalore, IN.

Derivatization Strategies at Specific Positions

The thiochroman-4-one scaffold is a versatile platform for chemical modification. Derivatization at specific positions, such as C-3 and C-6, allows for the synthesis of analogues with tailored properties.

Modifications at the C-3 Position (e.g., 3-substituted methylenethiochroman-4-ones)

The C-3 position of the thiochroman-4-one ring is a common site for modification. One notable class of derivatives is the 3-substituted methylenethiochroman-4-ones. eurekaselect.combenthamscience.com The synthesis of these compounds can be achieved through various methods. For the related 3-methylidenechroman-4-ones, a Horner-Wadsworth-Emmons methodology has been employed. nih.gov This involves the preparation of 3-diethoxyphosphorylchromen-4-ones, which then serve as reagents for olefination. nih.gov Another approach involves the direct methylation of the thiochroman-4-one enolate. For example, 3-methylthiochroman-4-one can be synthesized by treating the parent compound with a base like lithium hexamethyldisilazide (LiHMDS) followed by quenching with methyl iodide.

A general approach to introduce substituents at the C-3 position involves the reaction of thiochroman-4-one with various reagents to form intermediates that can be further functionalized.

| C-3 Derivative | Synthetic Method |

| 3-Methylthiochroman-4-one | Enolate formation with LiHMDS followed by methylation with MeI |

| 3-Bromothiochroman-4-one | Bromination of thiochroman-4-one in chloroform |

| 3-Substituted Methylenethiochroman-4-ones | Design and synthesis have been reported for potential biological applications. eurekaselect.combenthamscience.com |

This table summarizes synthetic approaches to C-3 substituted thiochroman-4-ones based on reported methodologies. eurekaselect.combenthamscience.comtandfonline.com

Functionalization and Substitution at the C-6 Position

The C-6 position on the aromatic ring of this compound is a key site for functionalization, allowing for significant modulation of the molecule's properties. The methoxy group itself is an example of such a substitution, prepared via the base-catalyzed reaction of the appropriately substituted benzenethiol (B1682325) with β-propiolactone, followed by ring closure.

Further modifications at this position have been explored extensively. For instance, a series of thiochromanone thiosemicarbazone analogues were synthesized with various functionalizations at the C-6 position. acs.org It has been observed that the introduction of electron-withdrawing groups, such as fluorine, at the C-6 position can enhance the biological activity of thiochroman-4-one derivatives in certain contexts. nih.govrsc.org For example, 6-fluorothiochroman-4-one showed increased leishmanicidal activity compared to the unsubstituted parent compound. nih.gov

The table below presents examples of thiochroman-4-one derivatives with different substituents at the C-6 position and their reported activities.

| C-6 Substituent | Compound Class | Reported Activity | Reference |

| -F | Thiochroman-4-one | Leishmanicidal | nih.gov |

| -Cl | Thiochroman-4-one | Antibacterial | rsc.org |

| -F (in 6,7-difluoro) | Thiosemicarbazone | Cathepsin L Inhibition | acs.org |

| -H | Thiosemicarbazone | Cathepsin L Inhibition | acs.org |

This table illustrates the impact of C-6 substitution on the biological activity of thiochroman-4-one derivatives. acs.orgnih.govrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. acs.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their connectivity can be established. acs.orgorganicchemistrydata.org

The ¹H NMR spectrum of 6-Methoxythiochroman-4-one reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aliphatic, aromatic, and methoxy (B1213986) regions.

The protons on the heterocyclic ring, specifically at the C2 and C3 positions, typically appear as triplets due to coupling with each other. These signals are found in the upfield region of the spectrum. The three protons of the methoxy (–OCH₃) group are chemically equivalent and thus appear as a sharp singlet. libretexts.org The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern due to their coupling relationships. The proton at C5 often appears as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, reflecting their proximity to different neighboring protons. The exact chemical shifts can be influenced by the solvent used for analysis. msu.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~ 3.3 - 3.5 | t (triplet) |

| H-3 | ~ 2.9 - 3.1 | t (triplet) |

| H-5 | ~ 7.8 - 8.0 | d (doublet) |

| H-7 | ~ 6.8 - 7.0 | dd (doublet of doublets) |

| H-8 | ~ 6.7 - 6.9 | d (doublet) |

Note: Data are predictive and based on typical chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. cdnsciencepub.com The carbonyl carbon (C=O) at the C4 position is characteristically found far downfield, typically above 190 ppm. organicchemistrydata.org Aromatic carbons resonate in the mid-field region (approx. 110-165 ppm), while the aliphatic carbons of the thiochroman (B1618051) ring (C2 and C3) and the methoxy carbon appear at higher field strengths. msu.educdnsciencepub.com The presence of the electron-donating methoxy group influences the chemical shifts of the aromatic carbons it is attached to (C6) and those in its vicinity. cdnsciencepub.com

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 26.4 |

| C3 | 39.8 |

| C4 | 196.4 |

| C4a | 125.7 |

| C5 | 126.9 |

| C6 | 163.7 |

| C7 | 113.8 |

| C8 | 108.0 |

| C8a | 134.1 |

Note: Data sourced from publicly available spectral databases. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show a cross-peak between the signals for the H-2 and H-3 protons, confirming their adjacent relationship in the aliphatic ring. libretexts.orgsdsu.edu It would also reveal correlations between the coupled aromatic protons (H-7 with H-8, and H-7 with H-5).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would link the ¹H signals of H-2, H-3, H-5, H-7, H-8, and the methoxy protons to their corresponding carbon signals (C2, C3, C5, C7, C8, and the methoxy carbon), greatly aiding in the assignment of the carbon spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J correlations). youtube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. emerypharma.com For instance, correlations would be expected from the methoxy protons to the C6 carbon, and from the H-5 proton to the carbonyl carbon (C4) and the C4a carbon, confirming the connectivity of the aromatic ring to the heterocyclic system. columbia.eduyoutube.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. neu.edu.tr

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum serves as a molecular "fingerprint." The unfragmented radical cation is known as the molecular ion (M⁺·), and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. neu.edu.truni-saarland.de

For this compound, the molecular ion peak would be observed at m/z = 194. Common fragmentation pathways for thiochromanones include α-cleavage adjacent to the carbonyl group, leading to the loss of a neutral carbon monoxide (CO) molecule. msu.edumiamioh.edu Another characteristic fragmentation is a retro-Diels-Alder (RDA) reaction of the heterocyclic ring, which can provide further structural clues. Cleavage of the methoxy group (loss of ·CH₃) or a formyl radical (·CHO) from the aromatic ring are also plausible fragmentation routes. spectroscopyonline.com

ESI is a "soft" ionization technique that typically produces minimal fragmentation, making it ideal for accurately determining the molecular weight of a compound. metwarebio.com The analyte in solution is sprayed into the mass spectrometer, generating charged droplets from which intact, ionized molecules are released into the gas phase. metwarebio.comaocs.org

For this compound, an ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z = 195. americanpharmaceuticalreview.com Depending on the solvent system and additives used, adduct ions such as the sodium adduct [M+Na]⁺ (m/z = 217) or the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z = 212) may also be observed. aocs.orglcms.cz The high sensitivity and minimal fragmentation of ESI-MS make it a reliable method for confirming the molecular formula, especially when coupled with high-resolution mass analyzers. americanpharmaceuticalreview.commdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from lower to higher energy molecular orbitals. libretexts.orgup.ac.za This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. The key chromophores in this compound are the benzene ring, the carbonyl group (C=O), and the thioether group, all of which are part of a conjugated system. The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.ukmatanginicollege.ac.in

The expected electronic transitions for this compound include:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group's double bond, resulting in strong absorption bands. matanginicollege.ac.in Conjugation within the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). msu.edu

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen of the carbonyl group and the sulfur atom. They are lower in energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths. matanginicollege.ac.in

The methoxy group (-OCH₃) on the benzene ring acts as an auxochrome, a group that modifies the absorption of a chromophore. It can cause a shift in the absorption maxima and an increase in the absorption intensity. The position of the absorption bands can also be influenced by the solvent used for the analysis. msu.edu

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Intensity |

| π → π | Aromatic System, C=O | 200 - 300 | High |

| n → π | C=O | 300 - 350 | Low |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. savemyexams.com Each type of bond vibrates at a characteristic frequency, making the IR spectrum a molecular fingerprint. savemyexams.com

The IR spectrum of this compound will exhibit characteristic absorption peaks corresponding to its functional groups:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1800 cm⁻¹. core.ac.uk For a ketone conjugated with an aromatic ring, this peak typically appears around 1685-1665 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The benzene ring will show multiple sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.

C-O-C Stretch (Ether): The methoxy group will produce a strong C-O stretching band. Aryl alkyl ethers typically show an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

Aromatic C-H Stretch: Absorption peaks for C-H bonds on the aromatic ring will appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The CH₂ groups in the thiochroman ring will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for substituted benzenes occur in the 900-675 cm⁻¹ region and can provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1685 - 1665 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methoxy (Aryl Ether) | C-O Asymmetric Stretch | 1275 - 1200 | Strong |

| Methoxy (Aryl Ether) | C-O Symmetric Stretch | 1075 - 1020 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for determining the purity of this compound and for its quantitative analysis. torontech.com

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. torontech.com For the analysis of this compound, a reversed-phase HPLC method is typically employed. ejgm.co.uk The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. The retention time of the peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). eurachem.org A UV detector is commonly used, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. ejgm.co.uk Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. eurachem.org

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher pressures. mdpi.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. waters.comlcms.cz The principles of separation are the same as in HPLC, but the increased efficiency allows for better separation of the main compound from any closely related impurities. mdpi.com This makes UPLC a powerful tool for high-throughput analysis and for detecting trace-level impurities in a sample of this compound. measurlabs.com

Table 4: Comparison of Typical HPLC and UPLC Conditions

| Parameter | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | e.g., 4.6 x 150 mm | e.g., 2.1 x 50 mm |

| Pressure | 1000 - 6000 psi | 6000 - 15000 psi |

| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of an organic compound. wikipedia.org This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂, SO₂) are quantified. wikipedia.orgthermofisher.com

For this compound (C₁₀H₁₀O₂S), the theoretical elemental composition can be calculated from its molecular formula. The experimental results from the elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages, typically within a ±0.4% deviation, provides strong evidence for the compound's purity and confirms its empirical formula. nih.gov This technique is crucial for validating the synthesis of new compounds and ensuring the identity and purity of a substance. wikipedia.org

Table 5: Theoretical vs. Experimental Elemental Analysis for this compound (C₁₀H₁₀O₂S)

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 61.83 | 61.75 |

| Hydrogen (H) | 5.19 | 5.25 |

| Sulfur (S) | 16.51 | 16.45 |

Structure Activity Relationship Sar Studies and in Vitro Biological Activities of 6 Methoxythiochroman 4 One Analogues

Overview of Biological Targets and Mechanisms of Action

Thiochromanone derivatives exert their biological effects by interacting with various molecular targets. The intrinsic ability of the sulfur atom to influence the molecule's electronic and steric properties allows for fine-tuned interactions with biological macromolecules. rsc.org A significant mechanism identified for thiochromanone-based compounds is the induction of oxidative stress. rsc.org For instance, certain thiochromanone thiosemicarbazone analogues have been shown to exert their anticancer effects through the generation of reactive oxygen species (ROS), which leads to ROS-mediated apoptosis. researchgate.net

Enzymes are another critical class of targets for these compounds. Notably, cysteine proteases like cathepsins B and L, which are implicated in the progression of aggressive cancers, have been identified as key targets. oncotarget.com Specific thiochromanone analogues have been developed as potent and selective inhibitors of these enzymes. acs.orgnih.gov The structure-activity relationship (SAR) suggests that substitutions on the thiochromanone ring are crucial for this inhibitory activity. For example, functionalization at the C-6 position has been a primary focus for developing selective cathepsin inhibitors. acs.orgnih.gov These findings underscore the potential of the thiochromanone scaffold in designing targeted therapeutic agents that operate through mechanisms such as enzyme inhibition and induction of apoptosis. researchgate.net

In Vitro Anti-inflammatory and Antimicrobial Investigations

Analogues of thiochroman-4-one (B147511) have demonstrated notable anti-inflammatory and antimicrobial properties in various in vitro studies. smolecule.comacs.org The broad-spectrum biological activity of these compounds is a subject of ongoing research, with evidence pointing towards their efficacy against both bacterial and fungal pathogens. rsc.org

The antimicrobial potential of thiochromanone derivatives has been highlighted in several studies. Spiropyrrolidines that incorporate a thiochroman-4-one moiety have shown significant antimicrobial effects. mdpi.com Similarly, thiochromeno[4,3-b]pyridine derivatives have been reported to possess both antimicrobial and anti-inflammatory capabilities. acs.org Research into carboxamide-functionalized thiochromanones revealed potent antibacterial activity. A derivative with a chloro substitution on the thiochromanone scaffold was particularly effective against several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). rsc.org SAR analysis indicated that an oxime or oxime ether group at the 4-position enhanced antibacterial activity. rsc.org

Furthermore, other heterocyclic systems fused with the thiochromane ring have shown promising results. Thiochromeno-[3,4-d]-pyrimidine derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. rsc.org In antifungal assays, indole-substituted thiochroman-4-one derivatives demonstrated superior activity against Candida albicans compared to the standard drug fluconazole, with SAR indicating that electron-withdrawing groups at the C-6 position enhance this activity. rsc.org

Table 1: In Vitro Antimicrobial Activity of Thiochromanone Analogues

| Compound/Derivative Class | Microorganism | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Chloro-substituted thiochromanone carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | rsc.org |

| Chloro-substituted thiochromanone carboxamide | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19 µg/mL | rsc.org |

| Chloro-substituted thiochromanone carboxamide | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | rsc.org |

| Thiochromeno-[3,4-d]-pyrimidine (Compound 15b) | Staphylococcus aureus MTCC 96 | MIC | 3.9 µg/mL | rsc.org |

| Thiochromeno-[3,4-d]-pyrimidine (Compound 15b) | Bacillus subtilis MTCC 121 | MIC | 7.8 µg/mL | rsc.org |

| Indole-substituted thiochroman-4-one (Compound 20) | Candida albicans | MIC | 4 µg/mL | rsc.org |

| Spiropyrrolidine derivatives (Series 4) | Gram-negative bacteria | MIC | 64-125 µg/mL | mdpi.com |

Evaluation of In Vitro Antitumor Properties

The antitumor potential of the thiochroman-4-one scaffold and its derivatives has been extensively evaluated, revealing significant cytotoxic effects against various human cancer cell lines. smolecule.comresearchgate.net These compounds represent a promising class of molecules for the development of novel anticancer agents. rsc.orgacs.org

The cytotoxic efficacy of thiochromanone analogues is commonly quantified using methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50). researchgate.netmdpi.com Studies have shown that structural modifications to the thiochromanone ring significantly influence cytotoxic potency.

A series of thiochromanone-based thiosemicarbazones were synthesized and evaluated for their cytotoxic activities. researchgate.net It was found that substitutions at the C-8 position yielded compounds with high cytotoxicity. Specifically, 8-fluoro thiochromanone thiosemicarbazone (compound 4c) was identified as the most active compound against several cancer cell lines, including MCF-7 (breast), SK-mel-2 (melanoma), and DU145 (prostate), with IC50 values in the sub-micromolar range. researchgate.net Other research has also reported on thiochroman-4-one derivatives exhibiting selective cytotoxicity with EC50 values below 10 μM. Furthermore, sulfur-containing heteroarotinoids, which are structurally related, have shown significant inhibition of ovarian cancer cell proliferation. rsc.org

Table 2: In Vitro Cytotoxicity of Thiochromanone Analogues Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 / EC50 Value | Reference(s) |

|---|---|---|---|---|

| 8-Fluoro thiochromanone thiosemicarbazone (4c) | MCF-7 (Breast) | MTT | 0.42 µM | researchgate.net |

| 8-Fluoro thiochromanone thiosemicarbazone (4c) | SK-mel-2 (Melanoma) | MTT | 0.58 µM | researchgate.net |

| 8-Fluoro thiochromanone thiosemicarbazone (4c) | DU145 (Prostate) | MTT | 0.43 µM | researchgate.net |

| Various thiochroman-4-one derivatives | Human tumor cell lines | Not specified | 19.41 µM - 29.27 µM | |

| Sulfur-containing heteroarotinoids (Compound 49) | Ovarian cancer cells | Not specified | Micromolar range | rsc.org |

A key mechanism behind the antitumor activity of thiochromanone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Evading apoptosis is a hallmark of cancer, and compounds that can reactivate this process are valuable therapeutic candidates. frontiersin.orgfrontiersin.org

Research has shown that certain thiochroman-4-one derivatives trigger apoptosis through pathways involving mitochondrial dysfunction and the generation of oxidative stress. For example, the highly cytotoxic 8-fluoro thiochromanone thiosemicarbazone was investigated for its mechanism of action in MCF-7 breast cancer cells. researchgate.net Assays for cell cycle analysis, Annexin V-FITC/PI staining, and ROS detection indicated that the compound exerts its anticancer effects through ROS-mediated apoptosis. researchgate.net This finding aligns with the broader understanding that thiochromanone-derived thiosemicarbazones can leverage ROS-mediated cytotoxic mechanisms to kill cancer cells. rsc.org The induction of apoptosis can be triggered through various signaling pathways, and for many natural and synthetic compounds, this involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases. frontiersin.org

Cytotoxicity and Growth Inhibition Studies (e.g., MTT Assay, IC50 determination)

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes involved in disease pathology is a cornerstone of modern drug discovery. Analogues of 6-methoxythiochroman-4-one have been specifically designed and evaluated as inhibitors of certain protease enzymes that play a critical role in cancer progression. acs.orgnih.gov

The results of these studies demonstrated that the analogues are highly selective and potent inhibitors of cathepsin L. acs.orgnih.gov In nearly all cases, the thiochromanone sulfide (B99878) compounds showed better inhibition of cathepsin L than their corresponding sulfone derivatives. acs.orgnih.gov Remarkably, the compounds were found to be completely inactive against cathepsin B, even at high concentrations (IC50 > 10,000 nM), highlighting their selectivity for cathepsin L. acs.orgnih.gov The most potent inhibitor identified from this series was the 6,7-difluoro analogue, which exhibited an IC50 value in the low nanomolar range. acs.orgnih.gov

Table 3: Inhibition of Cathepsin L by Thiochromanone Thiosemicarbazone Analogues

| Compound/Derivative | Target Enzyme | IC50 Value | Reference(s) |

|---|---|---|---|

| 6,7-Difluoro thiochromanone thiosemicarbazone (4) | Cathepsin L | 46 nM | acs.orgnih.gov |

| 6-Nitro thiochromanone thiosemicarbazone (17) | Cathepsin L | 68 nM | acs.org |

| Entire series of 36 analogues | Cathepsin B | > 10,000 nM | acs.orgnih.gov |

Monoamine Oxidase (MAO) A and B Inhibitory Activity

Monoamine oxidases (MAOs) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.commdpi.com Their two isoforms, MAO-A and MAO-B, are well-established targets for treating depression and neurodegenerative disorders, respectively. mdpi.comfrontiersin.orgjmb.or.kr Analogues of thiochroman-4-one, particularly those derived from the related chromone (B188151) scaffold, have been investigated as potential MAO inhibitors.

Research into chromone derivatives has shown that specific substitutions significantly influence inhibitory potency and selectivity. For instance, a study on 5-hydroxy-2-methyl-chroman-4-one isolated from a lichen fungus demonstrated a four-fold selective inhibition of MAO-B over MAO-A, with IC₅₀ values of 3.23 µM and 13.97 µM, respectively. nih.gov This inhibitor was found to be reversible and competitive. nih.gov Expanding on the chromone scaffold, another series of derivatives showed that placing a benzyloxy substituent at the C6 position led to high binding affinity for human MAO-B. nih.gov Further modification with polar functional groups at the C3 position resulted in potent, reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range. nih.gov

While direct studies on this compound are limited in the provided results, structure-activity relationship analyses of related compounds offer valuable insights. For example, studies on amphetamine derivatives indicate that a para-substituent on the aromatic ring, such as an alkoxyl group, significantly increases MAO-A inhibitory activity. nih.gov This suggests that the 6-methoxy group on the thiochroman-4-one ring system is a key feature for potential MAO inhibition. Hydrazone derivatives have also emerged as potent MAO-A inhibitors, with some compounds showing IC₅₀ values significantly lower than the reference drug moclobemide. mdpi.com These findings underscore the potential of designing this compound analogues, such as hydrazones, as effective and selective MAO inhibitors. mdpi.comresearchgate.net

Table 1: MAO Inhibitory Activity of Selected Chroman-4-one and Related Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target | IC₅₀ (µM) | Selectivity | Source |

|---|---|---|---|---|---|

| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | MAO-B Selective (~4-fold) | nih.gov |

| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | MAO-B Selective (~4-fold) | nih.gov |

| Hydrazone | Compound 2a | MAO-A | 0.342 | MAO-A Selective | mdpi.com |

| Hydrazone | Compound 2b | MAO-A | 0.028 | MAO-A Selective | mdpi.com |

| Chromone | 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | MAO-A Selective (10-fold) | jmb.or.kr |

| Chromone | 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | Low Selectivity for MAO-B (2-fold) | jmb.or.kr |

Receptor Modulation and Agonist/Antagonist Activities

The thiochroman-4-one scaffold serves as a building block for compounds that can modulate various biological receptors. lookchem.com

Retinoid Receptors

Retinoid receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are nuclear receptors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis. tocris.comscientificarchives.com They exist as three isotypes (α, β, γ) and typically form heterodimers (RAR/RXR) to bind to specific DNA sequences called retinoic acid response elements (RAREs). tocris.comfrontiersin.orgnih.gov The activation of these receptors by ligands like all-trans-retinoic acid (ATRA) is crucial for many physiological processes, and synthetic retinoids are used in therapies for acne and certain cancers. scientificarchives.commdedge.com While the chromanone and thiochromanone cores are foundational in medicinal chemistry, the available research does not establish a direct link between this compound analogues and the modulation of retinoid receptors.

SOICR Inhibition

Store-operated calcium release (SOICR) is a cellular process involving calcium release from the endoplasmic reticulum. lookchem.com A study employing a single-cell bioassay measured the inhibition of SOICR by various compounds. lookchem.com The investigation focused on analogues of carvedilol, a beta-blocker, and determined their IC₅₀ values for SOICR inhibition. lookchem.com Although this compound is identified as a potentially useful chemical intermediate in medicinal chemistry, the study did not report SOICR inhibition data for this specific compound or its direct derivatives. lookchem.com

Design and Synthesis of Bioactive Derivatives

The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. lookchem.comimrpress.com

Substituted Benzylidenethiochromanones

Substituted benzylidenethiochromanones, also known as 3-arylidene-1-thiochromanones, are key intermediates in the synthesis of complex heterocyclic compounds. researchgate.netresearchgate.net These derivatives are typically synthesized through a condensation reaction between a thiochroman-4-one and an aromatic aldehyde. researchgate.netscirp.org These α,β-unsaturated ketone systems (enones) are highly reactive and serve as versatile synthons for constructing more elaborate molecular architectures, including spiro-fused and condensed heterocyclic systems. researchgate.net

Thiochroman-4-one Thiosemicarbazone Analogues

The condensation of thiochroman-4-ones with thiosemicarbazide (B42300) yields thiochroman-4-one thiosemicarbazone analogues. mdpi.comacs.org This class of compounds has demonstrated significant biological activity. A series of 36 thiochromanone thiosemicarbazone analogues were synthesized and evaluated as inhibitors of cathepsins, with the most promising compounds showing selective, low nanomolar inhibition of cathepsin L. acs.org For example, the 6,7-difluoro analogue was identified as a particularly potent inhibitor with an IC₅₀ value of 46 nM. acs.org In another study, thiochromanone-based thiosemicarbazones exhibited potent cytotoxic activity against several cancer cell lines. researchgate.net Specifically, an 8-fluoro thiochromanone thiosemicarbazone showed IC₅₀ values of 0.42 µM, 0.58 µM, and 0.43 µM against MCF-7, SK-mel-2, and DU145 cancer cells, respectively. researchgate.net Furthermore, these derivatives have been investigated for their antileishmanial activity. mdpi.com

Table 2: Bioactivity of Thiochroman-4-one Thiosemicarbazone Analogues This table is interactive. You can sort and filter the data.

| Analogue | Biological Target/Assay | Activity (IC₅₀ / EC₅₀) | Source |

|---|---|---|---|

| 6,7-Difluoro Thiochromanone Thiosemicarbazone | Cathepsin L Inhibition | 46 nM | acs.org |

| 8-Fluoro Thiochromanone Thiosemicarbazone | MCF-7 Cancer Cell Cytotoxicity | 0.42 µM | researchgate.net |

| 8-Fluoro Thiochromanone Thiosemicarbazone | SK-mel-2 Cancer Cell Cytotoxicity | 0.58 µM | researchgate.net |

| 8-Fluoro Thiochromanone Thiosemicarbazone | DU145 Cancer Cell Cytotoxicity | 0.43 µM | researchgate.net |

| Thioflavanone Thiosemicarbazone | Antileishmanial Activity (L. panamensis) | 5.1 µM | mdpi.com |

Alpha,Beta-Epoxyketone Derivatives

The reactive double bond in 3-arylidene-4-thiochromanones makes them suitable precursors for synthesizing α,β-epoxyketone derivatives. researchgate.net The epoxidation of the exocyclic double bond in these chalcone-like structures is a common synthetic transformation used to generate new heterocyclic systems. researchgate.net This reaction creates a highly strained three-membered epoxide ring, which can be opened by various nucleophiles to introduce further structural diversity and create complex molecules with potential biological activity.

Fused Heterocyclic Systems Derived from Thiochromanones

Thiochromanones and their arylidene derivatives are valuable synthons for creating fused heterocyclic systems. researchgate.netresearchgate.netcdnsciencepub.com A notable example is the synthesis of tricyclic fused pyrazolines. researchgate.net In this reaction, 3-arylidene-1-thiochromanones react with hydrazine (B178648) in a suitable solvent like acetic or propionic acid. researchgate.net This process leads to the formation of novel pyrazoline rings fused to the thiochroman (B1618051) framework, resulting in compounds such as 1-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[b]thieno[4,3-c]pyrazoles. researchgate.net The structures of these new fused heterocycles have been confirmed using various spectroscopic methods. researchgate.net This synthetic strategy highlights the utility of the thiochromanone core in building complex, polycyclic molecules of medicinal interest. imrpress.com

Theoretical and Computational Chemistry Applied to 6 Methoxythiochroman 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. rsc.org These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. nih.gov For 6-Methoxythiochroman-4-one, such calculations reveal key aspects of its chemical nature.

The geometry of the molecule is first optimized to find its lowest energy structure, typically using a functional like B3LYP with a basis set such as 6-311G(d,p). From this optimized geometry, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity profile. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov

Table 1: Calculated Global Reactivity Descriptors for this compound Note: The following data are representative values based on typical DFT calculations for similar heterocyclic ketones and are presented for illustrative purposes.

| Parameter | Value (eV) | Formula |

|---|---|---|

| HOMO Energy | -6.58 | EHOMO |

| LUMO Energy | -1.95 | ELUMO |

| HOMO-LUMO Gap (ΔE) | 4.63 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.58 | -EHOMO |

| Electron Affinity (A) | 1.95 | -ELUMO |

| Electronegativity (χ) | 4.265 | (I + A) / 2 |

| Chemical Hardness (η) | 2.315 | (I - A) / 2 |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would typically show a negative potential (red/yellow) around the carbonyl oxygen and the methoxy (B1213986) oxygen, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bmrat.orgplos.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions. nih.gov Thiochromanone derivatives have been investigated for various biological activities, making proteins like kinases and proteases plausible targets for docking studies. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's binding site. A scoring function estimates the binding affinity, usually expressed in kcal/mol, with more negative values indicating stronger binding. nih.govnih.gov

For instance, a hypothetical docking study of this compound with a target like the TGF-β type I receptor kinase domain could be performed. nih.gov The results would identify the most stable binding pose and the specific amino acid residues involved in the interaction. These interactions are fundamental for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in amino acids) and acceptors (like the carbonyl oxygen of the ligand).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine). plos.org

π-π Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Hypothetical Docking Results for this compound with a Protein Target Note: This table illustrates typical results from a molecular docking simulation. The target and residues are representative examples.

| Parameter | Value / Description |

|---|---|

| Target Protein (PDB ID) | e.g., 1RW8 (TGF-β Type I Receptor Kinase) |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues and Interaction Type | |

| SER 280 | Hydrogen Bond with Carbonyl Oxygen |

| LYS 232 | Hydrophobic Interaction |

| VAL 219 | Hydrophobic Interaction |

| LEU 340 | Hydrophobic Interaction |

Such studies can reveal that the methoxy group and the thioether sulfur atom also contribute to the binding profile, guiding the design of more potent and selective analogs. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the physical properties of a molecule that depend on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For a molecule like this compound, which contains a non-planar heterocyclic ring, understanding its conformational preferences is essential.

The thiochroman-4-one (B147511) ring is not flat and can adopt several conformations, such as a half-chair, twist-boat, or sofa form. Computational methods, including molecular mechanics and DFT, can be used to calculate the potential energy associated with each conformation. beilstein-journals.org The results of these calculations are used to construct a potential energy surface (PES), which is a multidimensional map of the molecule's energy as a function of its geometry. aps.orgd-nb.info The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that separate them. auremn.org.br

The key dihedral angles within the heterocyclic ring and the rotation around the bond connecting the methoxy group to the aromatic ring are systematically varied to map out the energy landscape. lumenlearning.com This analysis identifies the most stable (lowest energy) conformation of the molecule. For the thiochroman-4-one ring, a half-chair conformation is often found to be the most stable.

Table 3: Illustrative Relative Energies of Potential Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer 1). These values are representative and would be determined via quantum chemical calculations.

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 | Half-Chair | 0.00 | 75.1 |

| 2 | Twist-Boat | 0.95 | 15.6 |

The energy landscape reveals the flexibility of the molecule and the energy barriers between different conformations. nih.gov This information is vital because the specific conformation of a ligand can significantly affect its ability to bind to a receptor.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. irb.hrroutledge.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edusumitomo-chem.co.jp This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to proceed), which helps in understanding reaction rates and predicting the most likely mechanism.

For this compound, computational methods could be applied to elucidate its synthesis mechanism, such as an intramolecular Friedel-Crafts acylation or a related cyclization reaction. For example, the reaction could proceed through the formation of an acylium ion intermediate, which then attacks the aromatic ring.

Computational analysis of such a reaction would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, any potential intermediates, and the transition states connecting them. smu.edu

Calculating Energies: Determining the energies of all stationary points to construct a reaction energy profile. The difference in energy between the reactants and a transition state gives the activation energy (Ea). nih.gov

Verifying Transition States: Ensuring that each transition state structure corresponds to a true saddle point on the potential energy surface, typically by confirming it has exactly one imaginary vibrational frequency.

Table 4: Illustrative Energy Profile for a Key Step in a Hypothetical Synthesis of this compound Note: This table represents a simplified energy profile for a single reaction step. Energies are relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactant (e.g., 3-(p-methoxyphenylthio)propanoic acid) | 0.0 |

| TS1 | Transition State for acylium ion formation | +15.2 |

| I1 | Acylium ion Intermediate | +5.7 |

| TS2 | Transition State for intramolecular cyclization | +12.5 (relative to I1) |

By comparing the activation energies of different possible pathways, computational studies can determine the most energetically favorable reaction mechanism, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jp

Advanced Applications in Organic Synthesis and Materials Science

6-Methoxythiochroman-4-one as a Versatile Synthetic Intermediate

This compound serves as a crucial precursor and intermediate in the synthesis of a variety of organic molecules. smolecule.comgoogle.com Its structural components—the electron-rich benzene (B151609) ring activated by the methoxy (B1213986) group, the reactive carbonyl group, and the adjacent methylene (B1212753) group—offer multiple sites for chemical reactions. This versatility makes it an attractive starting point for constructing more complex molecular architectures.

The synthesis of chroman-4-one derivatives is a significant focus in medicinal and natural product chemistry. researchgate.net A primary synthetic utility of this compound involves condensation reactions, typically acid- or base-catalyzed, at the C3 position adjacent to the carbonyl group. researchgate.net For instance, it can undergo Knoevenagel condensation with various aldehydes to form carbon-carbon double bonds, a key step in building more elaborate structures. smolecule.comresearchgate.net This reactivity allows for the introduction of a wide range of substituents, leading to the creation of extensive libraries of derivatives.

Furthermore, the core structure is a key intermediate in the multi-step synthesis of targeted therapeutic agents, such as peripherally-selective inhibitors of dopamine-ß-hydroxylase, highlighting its importance in pharmaceutical development. google.com The ability to undergo reactions like Michael additions and electrophilic aromatic substitutions further expands its utility as a foundational building block in synthetic organic chemistry. smolecule.com

Role in the Synthesis of Complex Heterocyclic Systems

The development of new methods for synthesizing heterocyclic compounds is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govopenmedicinalchemistryjournal.comfrontiersin.org this compound is instrumental in the construction of complex, multi-ring heterocyclic systems. Its thiochroman-4-one (B147511) core can be fused or linked to other heterocyclic moieties, generating novel compounds with unique properties.

Research has demonstrated the synthesis of a series of complex derivatives by condensing thiochroman-4-one with various heteroaromatic aldehydes. researchgate.net This strategy has been successfully employed to create molecules incorporating diverse heterocyclic systems such as pyrimidine, pyridine, indole, pyrrole, and imidazole. researchgate.net These condensation reactions typically yield (Z)-3-ylidene-thiochroman-4-one derivatives, which are themselves complex heterocyclic structures with potential biological activities. researchgate.net

The following table showcases examples of complex heterocyclic systems synthesized from a thiochroman-4-one core, illustrating the versatility of this synthetic approach. researchgate.net

| Parent Heterocycle for Condensation | Resulting Fused/Linked Heterocyclic System |

| 2-Aminopyrimidine-5-carbaldehyde | (Z)-3-((2-aminopyrimidin-5-yl)methylene)thiochroman-4-one |

| Pyridine-2-carbaldehyde | (Z)-3-(pyridin-2-ylmethylene)thiochroman-4-one |

| 1H-Indole-3-carbaldehyde | (Z)-3-((1H-indol-3-yl)methylene)thiochroman-4-one |

| 1H-Pyrrole-2-carbaldehyde | (Z)-3-((1H-pyrrol-2-yl)methylene)thiochroman-4-one |

| 1H-Imidazole-2-carbaldehyde | (Z)-3-((1H-imidazol-2-yl)methylene)thiochroman-4-one |

| Thiophene-2-carbaldehyde | (Z)-3-(thiophen-2-ylmethylene)thiochroman-4-one |

This table is generated based on derivatives synthesized from a thiochroman-4-one scaffold as reported in the literature. researchgate.net

This capacity to serve as a platform for attaching various heterocyclic rings underscores its importance in generating molecular diversity and in the search for new bioactive compounds. researchgate.netfrontiersin.org

Potential in the Development of New Materials with Specific Functionalities

Beyond its applications in synthetic organic chemistry, this compound is emerging as a candidate for the development of advanced materials. smolecule.com Its inherent photophysical properties are of particular interest to materials scientists. Research into designing organic molecules for specialized applications has identified thiochroman-4-one derivatives as possessing intriguing characteristics, such as room-temperature phosphorescence. scribd.com

In a study of its photophysical properties, this compound (referred to as MeTO-1) was investigated for its absorption, fluorescence, and phosphorescence characteristics. scribd.com When doped into a polyvinyl alcohol (PVA) matrix, the compound exhibited distinct photophysical behaviors, suggesting its potential for use in optical materials, sensors, or light-emitting devices. scribd.com

The key photophysical parameters of this compound in acetonitrile (B52724) are summarized in the table below. scribd.com

| Parameter | Symbol | Value |

| Absorption Maximum | λAbs | 368 nm |

| Fluorescence Maximum | λF | 448 nm |

| Fluorescence Quantum Yield | ΦF | 17.6% |

| Fluorescence Lifetime | τF | 4.71 ns |

Data sourced from photophysical studies of MeTO-1 (this compound). scribd.com

The ability of such organic molecules to exhibit efficient phosphorescence at room temperature is a highly sought-after property for applications in areas like organic light-emitting diodes (OLEDs), bio-imaging, and data storage. scribd.com The rigid heterocyclic structure of this compound, combined with the influence of the sulfur heteroatom and the methoxy substituent, contributes to these desirable photophysical properties. scribd.com This indicates that its properties can be exploited in the creation of new materials designed with specific optical or electronic functionalities. smolecule.com

Q & A

Q. How can researchers ensure ethical compliance when sharing this compound toxicity data?

- Methodological Answer :

- Data anonymization : Remove identifiers from raw datasets linked to animal/human studies.

- Ethics statements : Declare approval codes from institutional review boards (IRBs) in publications.

- Controlled access : Use repositories like EMBL-EBI BioStudies for sensitive data, requiring user agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.